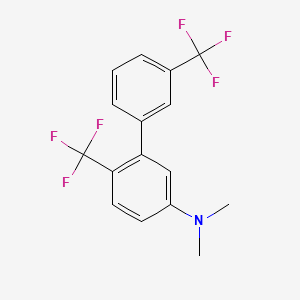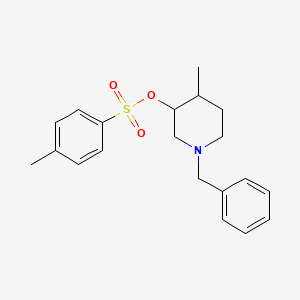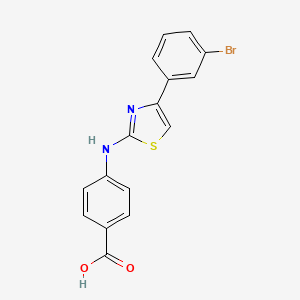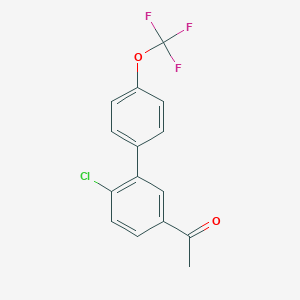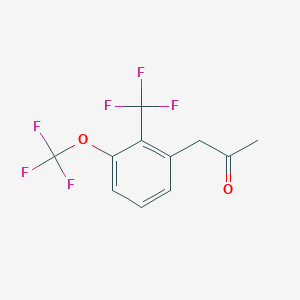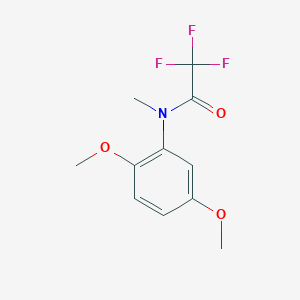
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The presence of a fluorocyclopropyl group in its structure imparts distinct physicochemical properties, making it a valuable compound for further exploration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent, which reacts with aryl halides under mild conditions to form the desired product . The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an appropriate solvent, such as dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole are not extensively documented, the scalability of the palladium-catalyzed cross-coupling reaction suggests that it can be adapted for large-scale production. The use of readily available reagents and mild reaction conditions further supports its potential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative.
Aplicaciones Científicas De Investigación
5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of agrochemicals and materials science due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its binding affinity and selectivity . These interactions can lead to the modulation of specific biological pathways, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Chlorocyclopropyl)-1-methyl-1H-pyrazole
- 5-(1-Bromocyclopropyl)-1-methyl-1H-pyrazole
- 5-(1-Iodocyclopropyl)-1-methyl-1H-pyrazole
Uniqueness
The presence of the fluorocyclopropyl group in 5-(1-Fluorocyclopropyl)-1-methyl-1H-pyrazole imparts unique properties compared to its halogenated analogs.
Propiedades
Número CAS |
2055841-01-3 |
|---|---|
Fórmula molecular |
C7H9FN2 |
Peso molecular |
140.16 g/mol |
Nombre IUPAC |
5-(1-fluorocyclopropyl)-1-methylpyrazole |
InChI |
InChI=1S/C7H9FN2/c1-10-6(2-5-9-10)7(8)3-4-7/h2,5H,3-4H2,1H3 |
Clave InChI |
MLPFVJKXCIOJDM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2(CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
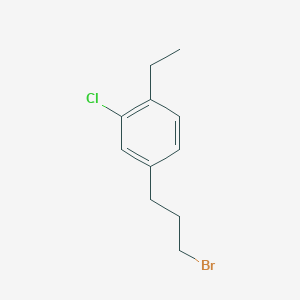
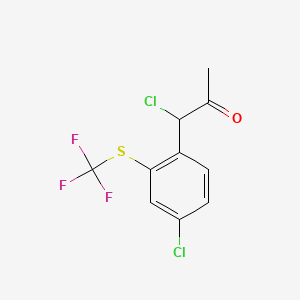
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)


